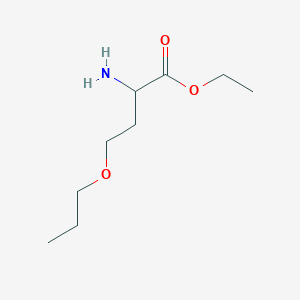
Ethyl o-propylhomoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl o-propylhomoserinate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings this compound, with the molecular formula C9H19NO3, is a derivative of homoserine, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl o-propylhomoserinate can be synthesized through several methods. One common approach involves the esterification of homoserine with ethanol and propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents like ethyl acetate can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl o-propylhomoserinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield homoserine and the corresponding alcohols (ethanol and propanol).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy or propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Homoserine, ethanol, and propanol.
Reduction: Ethyl o-propylhomoserinol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl o-propylhomoserinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential role in quorum sensing, a process by which bacteria communicate and coordinate their behavior.
Medicine: Investigated for its potential as a prodrug, where it can be converted into an active drug within the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl o-propylhomoserinate involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, influencing cellular processes through receptor binding and activation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl o-propylhomoserinate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Ethyl acetoacetate: Used in organic synthesis as a versatile building block.
Uniqueness
This compound is unique due to its specific structure and potential applications in quorum sensing and as a prodrug. Its combination of properties makes it distinct from other esters commonly used in industry and research.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-propoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-6-12-7-5-8(10)9(11)13-4-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
WBBZVHMHZIFZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















